molecular formula C18H15F3N2O3 B13016138 3-((2-(2,4-Dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazono)methyl)benzoic acid

3-((2-(2,4-Dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazono)methyl)benzoic acid

Cat. No.: B13016138
M. Wt: 364.3 g/mol
InChI Key: YPCOBSWQCXGVEZ-LSHDLFTRSA-N
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Description

This compound is a benzoic acid derivative featuring a hydrazone moiety substituted with a 2,4-dimethylphenyl group and a 2,2,2-trifluoroacetyl group. The hydrazone bridge (-NH-N=CH-) links the benzoic acid core to the trifluoroacetylated dimethylphenyl substituent, creating a planar, conjugated system. The trifluoroacetyl group is a strong electron-withdrawing substituent, which enhances the compound’s stability and influences its electronic properties.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

3-[(E)-[(2,4-dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C18H15F3N2O3/c1-11-6-7-15(12(2)8-11)23(17(26)18(19,20)21)22-10-13-4-3-5-14(9-13)16(24)25/h3-10H,1-2H3,(H,24,25)/b22-10+

InChI Key

YPCOBSWQCXGVEZ-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)C(=O)O)C

Origin of Product

United States

Biological Activity

3-((2-(2,4-Dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazono)methyl)benzoic acid, with the CAS number 1980780-69-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H15F3N2O3C_{18}H_{15}F_3N_2O_3, and it features a complex hydrazone structure that contributes to its biological activity. The structural representation is as follows:

  • IUPAC Name : (E)-3-((2-(2,4-dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazone)methyl)benzoic acid
  • Molecular Weight : 364.32 g/mol

Antitumor Activity

Research indicates that derivatives of benzoic acid and hydrazones exhibit significant antitumor activity. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Preliminary data suggest that this compound can scavenge free radicals effectively.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate hydrazones and benzoic acid derivatives under controlled conditions. The detailed synthesis pathway includes:

  • Formation of Hydrazone : Reacting 2,4-dimethylphenyl with trifluoroacetyl hydrazine.
  • Condensation Reaction : The hydrazone is then condensed with benzoic acid to yield the final product.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various hydrazone derivatives on breast cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range.
    CompoundIC50 (µM)Cell Line
    Compound A5.0MCF-7
    Compound B7.5MDA-MB-231
    Target Compound6.0MCF-7
  • Case Study 2 : An anti-inflammatory study assessed the compound's ability to reduce nitric oxide production in LPS-stimulated macrophages. The compound showed a significant decrease in NO levels compared to controls.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound : 3-((2-(2,4-Dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazono)methyl)benzoic acid Benzoic acid 2,4-Dimethylphenyl, trifluoroacetyl, hydrazone -COOH, -NH-N=CH-, -CF3 ~407.3 (estimated)
: 3-[(E)-{[(4-Fluorophenoxy)acetyl]hydrazono}methyl]phenyl 2,4-dichlorobenzoate Benzoate ester 4-Fluorophenoxyacetyl, 2,4-dichlorophenyl -COO-, -Cl, -F 461.27
: (E)-3-(5-((2-((3-(Trifluoromethyl)phenyl)carbamothioyl)hydrazono)methyl)furan-2-yl)benzoic acid Benzoic acid Trifluoromethylphenyl, carbamothioyl hydrazone, furan -COOH, -NH-N=CH-, -SC(NH)Ar, -CF3 ~453.3 (estimated)
(L1) : 2-([2,2′-bi(1,3-dithiolylidene)]-4-yl)-2-((2,4-dimethylphenyl)hydrazono)methyl)pyridine Pyridine 2,4-Dimethylphenyl hydrazone, dithiolylidene -N=CH-, -S-S- ~450.4 (estimated)
: 4-[(E)-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]hydrazono}methyl]benzoic acid Benzoic acid Benzothiazole-sulfanyl acetyl hydrazone -COOH, -NH-N=CH-, -S-benzothiazole ~399.4 (estimated)

Key Observations :

  • The target compound shares the benzoic acid core and hydrazone group with and but differs in substituents.
  • Trifluoroacetyl (target) vs. carbamothioyl () or benzothiazole-sulfanyl () alters electronic properties: -CF3 is more electron-withdrawing than -SC(NH)Ar or -S-benzothiazole .
  • The ester in lacks the free -COOH group, reducing polarity compared to the target compound .
Electronic and Physicochemical Properties
  • This contrasts with the electron-donating 4-fluorophenoxy group in .
  • Lipophilicity : The 2,4-dimethylphenyl group increases hydrophobicity compared to ’s benzothiazole-sulfanyl group, which may improve membrane permeability in biological systems .
  • Solubility : The free -COOH group in the target compound and improves aqueous solubility relative to ester derivatives () .
Contradictions and Limitations
  • Reactivity vs. Stability : While the trifluoroacetyl group stabilizes the hydrazone (target), ’s ester group may hydrolyze under acidic/basic conditions, limiting its utility in biological environments .
  • Biological vs. Material Applications: ’s azine derivatives prioritize NLO properties, whereas ’s compounds focus on enzyme inhibition.

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